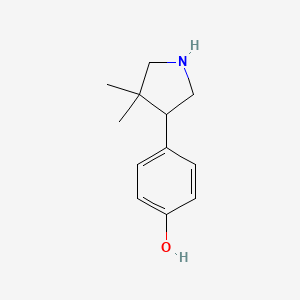
N-(2-thien-2-ylethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-thien-2-ylethyl)piperidine-4-carboxamide typically involves the reaction of 2-thien-2-ylethylamine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-thien-2-ylethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-(2-thien-2-ylethyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-thien-2-ylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-thien-2-ylethyl)piperidine-4-carboxylate
- N-(2-thien-2-ylethyl)piperidine-4-carboxylamide
Uniqueness
N-(2-thien-2-ylethyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the presence of the thiophene ring and the piperidine-4-carboxamide moiety. These features contribute to its distinct chemical and biological properties, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C12H18N2OS |
|---|---|
Peso molecular |
238.35 g/mol |
Nombre IUPAC |
N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H18N2OS/c15-12(10-3-6-13-7-4-10)14-8-5-11-2-1-9-16-11/h1-2,9-10,13H,3-8H2,(H,14,15) |
Clave InChI |
VLTDHLUJIQCQPV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(=O)NCCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13153877.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![Ethyl 4-acetyl-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate](/img/structure/B13153892.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)

![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)

![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![5-[2-(Bromomethyl)butyl]-1,2,3-thiadiazole](/img/structure/B13153937.png)
![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)



